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molecular formula C13H14O3 B599454 2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone CAS No. 135734-96-2

2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone

Cat. No. B599454
M. Wt: 218.252
InChI Key: CVJZBMJCZVETNF-UHFFFAOYSA-N
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Patent
US08415505B2

Procedure details

With reflux device installed, 36.8 g (0.24 mol) of N-cyclopentenyl morpholine, 0.20 mol of 4-hydroxy-3-methoxybenzaldehyde and 200 mL benzene were added to a round bottom flask and heated under refluxing for 20 h. The resulting solution was cooled to 30° C. and slowly stirred while 62 mL of hydrochloric acid (6 mol/L) was added. After stirring for 2 h at room temperature, the benzene layer was separated and washed with water to neutral, and dried over anhydrous sodium sulfate overnight. Then the mixture was filtered to remove anhydrous sodium sulfate and benzene was recovered by evaporation under reduced pressure. The residue was cooled and solidified, then recrystallized in cyclohexan/ethanol to yield a light yellow flaky crystal product with a yield of 92.6%
Quantity
36.8 g
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N2CC[O:9]CC2)CCCC=1.[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=1[O:21][CH3:22].Cl.[CH:24]1[CH:29]=[CH:28][CH:27]=[CH:26]C=1>>[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[C:26]2[CH2:27][CH2:28][CH2:29][C:24]2=[O:9])=[CH:15][C:14]=1[O:21][CH3:22]

Inputs

Step One
Name
Quantity
36.8 g
Type
reactant
Smiles
C1(=CCCC1)N1CCOCC1
Name
Quantity
0.2 mol
Type
reactant
Smiles
OC1=C(C=C(C=O)C=C1)OC
Name
Quantity
200 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
62 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With reflux device
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the benzene layer was separated
WASH
Type
WASH
Details
washed with water to neutral, and
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Then the mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove anhydrous sodium sulfate and benzene
CUSTOM
Type
CUSTOM
Details
was recovered by evaporation under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled
CUSTOM
Type
CUSTOM
Details
recrystallized in cyclohexan/ethanol
CUSTOM
Type
CUSTOM
Details
to yield a light yellow flaky crystal product with a yield of 92.6%

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=C(C=C(C=C2C(CCC2)=O)C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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